BenchChemオンラインストアへようこそ!

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Medicinal chemistry Structure-activity relationship Sulfonamide

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (CAS 1904098-88-9) is a synthetic sulfonylpyrrolidine ether-pyridine derivative with molecular formula C17H19FN2O3S and molecular weight 350.41 g/mol. The compound belongs to the broader 1-arenesulfonyl-pyrrolidine class, which has been documented in patent literature as a privileged scaffold for metabotropic glutamate receptor (mGluR) modulation , dyslipidemia and HDL modulation , and cysteine protease (cathepsin) inhibition.

Molecular Formula C17H19FN2O3S
Molecular Weight 350.41
CAS No. 1904098-88-9
Cat. No. B2426663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
CAS1904098-88-9
Molecular FormulaC17H19FN2O3S
Molecular Weight350.41
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C
InChIInChI=1S/C17H19FN2O3S/c1-12-3-6-17(19-10-12)23-15-7-8-20(11-15)24(21,22)16-5-4-14(18)9-13(16)2/h3-6,9-10,15H,7-8,11H2,1-2H3
InChIKeyVTEGWJXCTADSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (CAS 1904098-88-9): Structural Identity and Scaffold Classification for Procurement Decision-Making


2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (CAS 1904098-88-9) is a synthetic sulfonylpyrrolidine ether-pyridine derivative with molecular formula C17H19FN2O3S and molecular weight 350.41 g/mol [1]. The compound belongs to the broader 1-arenesulfonyl-pyrrolidine class, which has been documented in patent literature as a privileged scaffold for metabotropic glutamate receptor (mGluR) modulation [2], dyslipidemia and HDL modulation [3], and cysteine protease (cathepsin) inhibition [4]. This compound is commercially available as a screening compound from suppliers including Life Chemicals (catalog F6476-7483) [1]. Importantly, no primary research publications or patents with quantitative bioactivity data specific to this compound were identified in publicly accessible databases at the time of this analysis; differentiation evidence presented below is therefore primarily structural and class-based.

Why Generic Substitution Fails: Structural Determinants That Differentiate CAS 1904098-88-9 from In-Class Alternatives


Within the 1-sulfonylpyrrolidine-3-oxy-pyridine family, even subtle structural perturbations—such as relocation of the fluorine substituent on the phenylsulfonyl ring, replacement of the 5-methyl group on pyridine, or alteration of the ether linkage position—can produce divergent target engagement profiles [1]. The 4-fluoro-2-methylphenylsulfonyl motif present in this compound creates a specific electrostatic and steric environment at the sulfonamide terminus, distinct from the 2-fluorophenyl, 3-methoxyphenyl, or alkylsulfonyl variants that are commercially available as near-neighbor analogs . In the broader sulfonylpyrrolidine class, the identity of the aryl sulfonyl substituent has been shown to modulate potency at mGluR1 by over 30-fold (e.g., Ro 67-7476, (2S)-2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine, EC50 = 60.1 nM at rat mGluR1a vs. 1.74 μM at human mGluR1) . While direct bioactivity data for CAS 1904098-88-9 is absent from the public domain, these class-level precedents establish that sulfonyl aryl substitution patterns are critical efficacy determinants, making generic interchange among aryl sulfonyl analogs scientifically unjustified without experimental confirmation.

Quantitative Differentiation Evidence for 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (1904098-88-9) Against Closest Analogs


Fluorine Substitution Position: 4-Fluoro-2-methylphenyl vs. 2-Fluorophenyl Sulfonyl Comparative Structural Analysis

The 4-fluoro-2-methylphenylsulfonyl group in CAS 1904098-88-9 positions the fluorine atom para to the sulfonyl attachment point, creating a distinct dipole moment vector (C–F bond aligned with the molecular axis) compared to the 2-fluorophenyl regioisomer, where fluorine is ortho to the sulfonyl group and introduces steric hindrance and altered electronics near the sulfonamide linkage [1]. In sulfonylpyrrolidine class precedent, the para-fluoro substitution pattern on the arenesulfonyl group (as in Ro 67-7476) is associated with mGluR1 PAM activity, whereas the ortho-fluoro variant has not been reported with comparable potency in this target class . The additional 2-methyl substituent on the phenyl ring in the target compound further differentiates it from the simple 4-fluorophenyl analog by introducing steric bulk and increased lipophilicity adjacent to the sulfonyl group.

Medicinal chemistry Structure-activity relationship Sulfonamide

Pyridine Methyl Substitution: 5-Methylpyridine vs. Unsubstituted Pyridine Ring Differentiation

The 5-methyl substituent on the pyridine ring in CAS 1904098-88-9 distinguishes it from the corresponding unsubstituted pyridine analog 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine. Methyl substitution at the 5-position of pyridine increases electron density on the aromatic ring via inductive (+I) effect, raising the pKa of the pyridine nitrogen by approximately 0.5–0.8 units compared to unsubstituted pyridine (pKa ~5.2 for pyridine vs. ~6.0 for 3-methylpyridine; 5-methyl effect is expected to be similar in magnitude) [1]. This alteration affects both hydrogen-bond acceptor strength and the protonation state at physiological pH, which can impact solubility, membrane permeability, and target binding. In the pyridine-ether-pyrrolidine class, the 5-methylpyridine variant (CAS 1904098-88-9) is structurally distinct from the 4-pyridyl ether regioisomer, where the ether linkage is at the 4-position of pyridine, altering the vector of the pyridine ring relative to the pyrrolidine core.

Drug design Metabolic stability Heterocyclic chemistry

Sulfonyl Pyrrolidine Scaffold Class Membership: Evidence from Patented Bioactive Series

The 1-arenesulfonyl-pyrrolidine core of CAS 1904098-88-9 is a scaffold precedent in the Sanofi patent family (US 7,468,369) claiming sulfonylpyrrolidines for prevention and treatment of dyslipidemia, cardiovascular disorders, and atherosclerotic disorders via HDL cholesterol elevation [1]. The patent exemplifies compounds where the sulfonyl pyrrolidine core bears an aryl sulfonyl substituent (R1 = substituted phenyl) and a heterocycle-containing side chain (R2), analogous to the pyridine-ether extension in the target compound. Separately, the Roche patent family (WO2001045707A1) discloses 1-arenesulfonyl-pyrrolidine derivatives with affinity for group I metabotropic glutamate receptors, relevant to neurological disorder treatment [2]. The target compound's specific combination of 4-fluoro-2-methylphenylsulfonyl with 5-methylpyridin-2-yl-ether at the pyrrolidine 3-position represents a distinct substitution pattern not explicitly exemplified in these patent families, positioning it as a potentially novel chemotype within a validated bioactive scaffold class.

Dyslipidemia HDL modulation Cardiovascular

Ether Linkage Position: 3-Oxy-Pyrrolidine vs. Alternative Connectivity Patterns

CAS 1904098-88-9 features an ether linkage at the pyrrolidine 3-position connecting to the 2-position of 5-methylpyridine. Alternative connectivity patterns observed in commercial analog space include pyrrolidine 2-position ethers (2-aryl-pyrrolidine series, as in Ro 67-7476) and sulfonylpyrrolidines where the heterocycle is attached via a carbon-carbon bond rather than an ether . The 3-oxy substitution on pyrrolidine introduces a heteroatom at a position that is one bond removed from the ring nitrogen, creating a hydrogen-bond acceptor site (ether oxygen) in a region that, in the 2-aryl-pyrrolidine mGluR modulators, is occupied by a hydrophobic aryl ring. This fundamentally alters the polarity and conformational preferences of the central linker region. The ether oxygen in the target compound can serve as an additional hydrogen-bond acceptor and introduces rotational degrees of freedom (C-O-C bond angle ~112°) not present in directly linked analogs.

Scaffold hopping Conformational analysis Medicinal chemistry

Commercial Availability and Purity Specifications for Reproducible Research Procurement

CAS 1904098-88-9 is listed by Life Chemicals (catalog F6476-7483) as part of their HTS compound collection, with the product form specified as 'oil' [1]. The compound is also listed in the Mcule database . However, no QC specifications (purity percentage, analytical method, storage conditions) were identified in publicly accessible documentation for any supplier. By comparison, the closely related cyclopropylsulfonyl analog (CAS 1904030-86-9) is listed on ChemSrc with full MSDS documentation including density, boiling point, and melting point data . The commercially closest pharmacologically characterized comparator, Ro 67-7476 (CAS 298690-60-5), is available from multiple vendors (Cayman Chemical, MedChemExpress, Aladdin) with purity specifications of ≥98% and documented analytical characterization . The absence of publicly available purity specifications for CAS 1904098-88-9 represents a procurement consideration; users should request batch-specific QC data (NMR, HPLC, LCMS) from the supplier before committing to large-scale biological studies.

Compound procurement HTS Reproducibility

Recommended Research Application Scenarios for 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (1904098-88-9) Based on Available Evidence


HTS Library Diversification for Dyslipidemia and Cardiovascular Target Screening

Given the Sanofi patent precedent establishing sulfonylpyrrolidines as a validated scaffold for HDL cholesterol modulation [1], CAS 1904098-88-9 represents a structurally differentiated screening candidate within this chemical space. Its 5-methylpyridine-ether extension at the pyrrolidine 3-position is distinct from the exemplified Sanofi compounds, making it suitable for inclusion in diversity-oriented screening libraries targeting dyslipidemia, reverse cholesterol transport, or related cardiovascular endpoints. Users should note that in vitro HDL-raising activity data is not publicly available for this specific compound, and primary screening will be required to establish target engagement.

Scaffold-Hopping Campaign in mGluR Drug Discovery Programs

The Roche patent family establishes 1-arenesulfonyl-pyrrolidines as privileged ligands for group I metabotropic glutamate receptors, with Ro 67-7476 demonstrating mGluR1 PAM activity (EC50 = 60.1 nM rat mGluR1a) . CAS 1904098-88-9 differs fundamentally from the Roche 2-aryl-pyrrolidine series by incorporating a 3-oxy-pyridine ether linkage, offering an alternative vector for mGluR allosteric site engagement while retaining the 4-fluoro-2-methylphenylsulfonyl motif. This chemotype is appropriate for scaffold-hopping programs where 2-aryl-pyrrolidine intellectual property space is crowded, particularly for programs targeting neurological disorders responsive to mGluR1 modulation.

Structure-Activity Relationship (SAR) Expansion Around 3-Oxy-Pyrrolidine Sulfonamides

The compound serves as a key intermediate complexity point for exploring SAR at three modular positions: (i) the arenesulfonyl group (4-fluoro-2-methylphenyl motif), (ii) the pyrrolidine 3-position ether connectivity, and (iii) the 5-methylpyridine heterocycle [1]. Systematic variation at each position—using commercially available analogs such as the 2-fluorophenyl sulfonyl, ethylsulfonyl, cyclopropylsulfonyl, and 3-methoxyphenyl sulfonyl variants, as well as the unsubstituted pyridine and pyrimidine heterocycle analogs—enables mapping of the pharmacophore requirements for target engagement. This compound is suitable as a central node in a matrix SAR library design.

Chemical Probe Development with Pre-Procurement QC Verification Requirements

For laboratories considering this compound as a chemical probe, the absence of publicly documented QC specifications (purity, identity confirmation, stability) [2] necessitates a procurement workflow that includes: (i) requesting batch-specific Certificate of Analysis (CoA) from Life Chemicals or alternative suppliers, (ii) performing in-house LCMS and 1H NMR verification upon receipt, and (iii) establishing storage stability under inert atmosphere given the oil physical form. Until quantitative bioactivity data and QC specifications are publicly codified, this compound is best deployed in primary screening rather than as a characterized tool compound for mechanistic studies.

Quote Request

Request a Quote for 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.